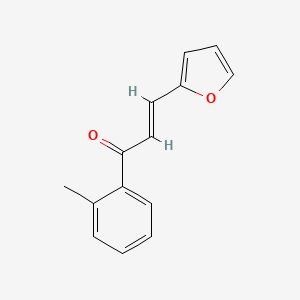

(2E)-3-(Furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

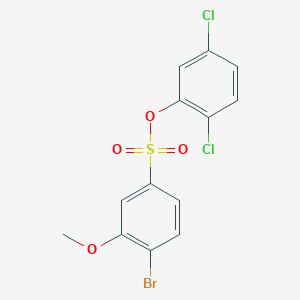

“(2E)-3-(Furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C14H12O2 and a molecular weight of 212.248 .

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a propenone group, which is further connected to a 2-methylphenyl group .Applications De Recherche Scientifique

Crystal Structure and Interactions

The study of crystal structures of chalcone derivatives, including compounds similar to “(2E)-3-(Furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one,” reveals intricate details about molecular conformations and intermolecular interactions. For instance, Kamini Kapoor et al. (2011) explored the dihedral angles and π-π interactions between benzene and heterocyclic rings, highlighting the compound's solid-state organization and potential for material science applications (Kapoor et al., 2011).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of chalcone derivatives has been studied, demonstrating how different solvents influence the absorption and fluorescence characteristics of these compounds. Rekha Kumari et al. (2017) found significant solvatochromic effects, indicating potential applications in dye-sensitized solar cells and fluorescence-based sensors (Kumari et al., 2017).

Molecular Docking and Antibacterial Activity

Molecular docking studies on novel synthesized pyrazole derivatives derived from chalcone compounds have revealed interactions with bacterial proteins, suggesting their use in developing antibacterial agents. A. B. S. Khumar et al. (2018) demonstrated effective binding interactions, indicating the therapeutic potential of these compounds (Khumar et al., 2018).

Antioxidant Agents and Computational Studies

Catalytic synthesis and computational studies, including ADMET and QSAR, of chalcone derivatives have been conducted to evaluate their antioxidant properties. G. Prabakaran et al. (2021) synthesized novel chalcone derivatives, showing potential as potent antioxidants, which could have implications in pharmacology and as dietary supplements (Prabakaran et al., 2021).

Materials Science and Nonlinear Optical Applications

Research into the novel methyl furan-based chalcone material by S. Satheeshchandra et al. (2020) for potential nonlinear optical applications highlights the significant second harmonic generation efficiency, suggesting its use in optical devices and materials science (Satheeshchandra et al., 2020).

Synthetic Pathways and Chemical Reactions

Investigations into the synthetic routes and reactions involving chalcone derivatives provide insights into creating complex molecular structures. For example, the transformation of chalcone compounds via oxidative furan dearomatization/cyclization has been explored, revealing pathways to synthesize prop-2-en-1-ones with potential in medicinal chemistry and synthetic organic chemistry (Shcherbakov et al., 2021).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-1-(2-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-5-2-3-7-13(11)14(15)9-8-12-6-4-10-16-12/h2-10H,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGADLSWOCUTJG-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-8-((4-(tert-butyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2810354.png)

![1-(3-Methoxypropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2810356.png)

![2-[1-(2-Fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B2810357.png)

![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2810365.png)

![3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2810366.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dimethylphenyl)propanamide](/img/structure/B2810367.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2810371.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2810375.png)